Donepezil Impurity 3
Overview
Description
Donepezil impurity.
Mechanism of Action
Target of Action
Donepezil Impurity 3, like Donepezil, is primarily targeted towards acetylcholinesterase , an enzyme that plays a crucial role in nerve signal transmission . Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting this enzyme, this compound increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic function .
Mode of Action
This compound, as an acetylcholinesterase inhibitor, binds to acetylcholinesterase and prevents it from breaking down acetylcholine in the synaptic cleft . This results in an increased concentration of acetylcholine, which can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of nerve signals .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration . This enhances the transmission of signals in the cholinergic pathway, which is involved in numerous cognitive functions, including memory and learning .
Pharmacokinetics
It can easily cross the blood-brain barrier, which is crucial for its action in the brain . Similar properties can be expected for this compound, given its structural similarity to Donepezil.
Result of Action
The primary result of this compound’s action is an enhancement of cholinergic function. By increasing the concentration of acetylcholine in the brain, it enhances the transmission of nerve signals involved in cognitive functions .
Biochemical Analysis
Biochemical Properties
Donepezil Impurity 3, like Donepezil, is likely to interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter . The nature of these interactions is likely to be inhibitory, as is the case with Donepezil .
Cellular Effects
Given its structural similarity to Donepezil, it may influence cell function by modulating acetylcholine levels, thereby impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level by binding to AChE, inhibiting its activity, and thus increasing acetylcholine levels .
Temporal Effects in Laboratory Settings
Donepezil has been shown to undergo oxidation, a vital step of drug metabolism . This could potentially apply to this compound as well.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on Donepezil have shown that its effects can vary with different dosages .
Metabolic Pathways
Donepezil is known to undergo oxidation, a key step in drug metabolism . This could potentially apply to this compound as well.
Transport and Distribution
Donepezil, due to its lipophilic nature and small molecular size, can easily cross the blood-brain barrier , which might also be true for this compound.
Subcellular Localization
Given its potential interaction with AChE, it may be localized in the synaptic cleft where AChE is typically found .
Biological Activity
Donepezil, a well-known acetylcholinesterase inhibitor, is primarily used in the treatment of Alzheimer's disease. However, its impurities, particularly Donepezil Impurity 3, have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, effects on cholinergic systems, and relevant case studies.
Overview of Donepezil and Its Impurities
Donepezil (chemical name: 2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride) is classified as a selective acetylcholinesterase inhibitor with an IC50 of approximately 5.7 nM . During its synthesis and storage, various impurities can arise, including this compound. Understanding these impurities is crucial as they may influence the efficacy and safety profile of the drug.
This compound is believed to exert its biological effects through several mechanisms:
- Acetylcholinesterase Inhibition : Like Donepezil, Impurity 3 may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This can enhance cholinergic neurotransmission, which is often impaired in Alzheimer's disease.
- Neuroprotection : Preliminary studies suggest that Donepezil and its impurities may provide neuroprotective effects by modulating various neurotrophic factors and reducing oxidative stress within neuronal cells .
In Vitro Studies
Research has demonstrated that Donepezil and its impurities can inhibit AChE activity effectively. For instance, studies have reported IC50 values for various synthesized compounds related to Donepezil that show comparable or superior inhibition to the parent compound .
Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Mechanism of Action |
---|---|---|---|
Donepezil | 5.7 | 33 | Reversible noncompetitive |
This compound | TBD | TBD | TBD |
Note: TBD = To Be Determined; further studies are needed to establish specific values for this compound.
Case Studies
Recent case reports have highlighted the clinical implications of donepezil toxicity, which may also involve its impurities. For example:
- A 96-year-old female exhibited symptoms consistent with donepezil toxicity after an altered dose was administered. Symptoms included confusion and lethargy, which were potentially exacerbated by the presence of impurities .
- Another case involved an elderly male who experienced severe bradycardia and gastrointestinal symptoms after ingesting an overdose of donepezil. The involvement of impurities in these adverse effects remains a topic for further investigation .
Potential Therapeutic Applications
The exploration of this compound may lead to new therapeutic avenues:
- Combination Therapies : There is potential for using this compound in combination with other agents to enhance cognitive function or mitigate side effects associated with donepezil alone.
- Development of Novel Compounds : Research into the structure-activity relationship (SAR) of donepezil-related compounds could yield new drugs with improved efficacy and safety profiles .
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,13-14,16,20H,8-12,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSVPGIZPNHDLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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